molecular formula C16H12N2O B11866239 N-(Naphthalen-1-yl)isonicotinamide

N-(Naphthalen-1-yl)isonicotinamide

Cat. No.: B11866239
M. Wt: 248.28 g/mol
InChI Key: VHPLSRUYMRRUFN-UHFFFAOYSA-N
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Description

N-(Naphthalen-1-yl)isonicotinamide is a heterocyclic compound featuring a naphthalene moiety linked via an amide bond to isonicotinamide (pyridine-4-carboxamide). This structural architecture confers unique electronic and steric properties, making it a candidate for diverse applications in medicinal chemistry and materials science. Synthesis typically involves coupling reactions between naphthalen-1-amine and isonicotinoyl chloride derivatives, as inferred from analogous methods in the literature .

Properties

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

N-naphthalen-1-ylpyridine-4-carboxamide

InChI

InChI=1S/C16H12N2O/c19-16(13-8-10-17-11-9-13)18-15-7-3-5-12-4-1-2-6-14(12)15/h1-11H,(H,18,19)

InChI Key

VHPLSRUYMRRUFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Naphthalen-1-yl)isonicotinamide typically involves the reaction of naphthalene-1-amine with isonicotinic acid or its derivatives. One common method includes the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the naphthalene-1-amine and isonicotinic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(Naphthalen-1-yl)isonicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(Naphthalen-1-yl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to alterations in cellular processes and pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs and their distinguishing features are summarized below:

Compound Name Structural Differences Key Functional Impact
N-(Naphthalen-2-yl)nicotinamide Naphthalen-2-yl substituent; nicotinamide (pyridine-3-carboxamide) Altered steric interactions due to naphthalene substitution position; modified receptor binding
N-(1-Adamantyl)isonicotinamide Adamantyl group instead of naphthalen-1-yl Enhanced rigidity and hydrophobicity; improved NO-mediated vasorelaxation
N-(4-Nitronaphthalen-1-yl)acetamide Nitro group at C4 of naphthalene; acetamide backbone Electron-withdrawing nitro group increases reactivity in electrophilic substitutions
N-(Pyridin-2-yl)amides Pyridin-2-yl substituent; lacks naphthalene Reduced lipophilicity; limited membrane permeability

Key Observations :

  • The naphthalen-1-yl group in N-(Naphthalen-1-yl)isonicotinamide likely enhances binding to aromatic-rich enzyme pockets compared to adamantyl or pyridyl analogs.
  • Electron-withdrawing groups (e.g., nitro in N-(4-nitronaphthalen-1-yl)acetamide) increase chemical reactivity but may reduce bioavailability due to polarity .
  • Positional isomerism (naphthalen-1-yl vs. naphthalen-2-yl) significantly alters steric effects, as seen in the contrasting bioactivities of N-(naphthalen-1-yl) and N-(naphthalen-2-yl)nicotinamide derivatives .

Mechanistic Divergences

  • N-(1-Adamantyl)isonicotinamide: Acts via nitric oxide (NO) release, inducing vasodilation, whereas naphthalene-containing analogs may instead inhibit redox-sensitive enzymes .
  • Thiazolidine-isonicotinamide hybrids (e.g., ): The thiazolidine ring enables disulfide bond formation, critical for anti-inflammatory activity, a feature absent in pure naphthalene-isonicotinamide structures .
  • Nitro-substituted analogs: The nitro group facilitates nucleophilic aromatic substitution, enabling covalent binding to targets, unlike the non-covalent interactions of this compound .

Unique Advantages of this compound

  • Synergistic aromatic systems : The planar naphthalene and pyridine rings enable π-π stacking with biomolecular targets, enhancing binding affinity.
  • Tunable hydrophobicity : Balances solubility and membrane permeability, making it versatile for drug delivery applications.
  • Synthetic flexibility : The amide bond allows straightforward derivatization to optimize pharmacokinetic properties .

Biological Activity

N-(Naphthalen-1-yl)isonicotinamide is an organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Its unique structure, which combines a naphthalene moiety with an isonicotinamide group, suggests various therapeutic applications. This article explores the biological activity of this compound, focusing on its interactions with biological targets, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a naphthalene ring attached to an isonicotinamide group. This structural configuration is significant because:

  • Aromaticity : The naphthalene component provides a planar structure conducive to π–π stacking interactions with biological macromolecules.
  • Nitrogen Functionality : The isonicotinamide group introduces nitrogen functionalities that can participate in hydrogen bonding and other interactions with enzymes and receptors.

1. Inhibition of Nicotinamide N-Methyltransferase (NNMT)

Research has shown that compounds similar to this compound can inhibit nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various diseases, including metabolic disorders and cancers. NNMT catalyzes the methylation of nicotinamide to produce N-methylnicotinamide, affecting NAD+ metabolism and methyl donor balance.

  • IC50 Values : Studies indicate that incorporating a naphthalene moiety significantly enhances the inhibitory activity against NNMT, with some compounds exhibiting IC50 values as low as 1.41 μM . This suggests a strong potential for this compound as a therapeutic agent targeting NNMT.

2. Binding Affinity Studies

The binding affinity of this compound to various biological targets has been explored using isothermal titration calorimetry and molecular modeling studies. The presence of the naphthalene ring increases the likelihood of favorable interactions with hydrophobic pockets in proteins.

  • Case Study : A study demonstrated that structural modifications to NNMT inhibitors, including the addition of naphthalene, improved binding affinity due to enhanced π–π stacking interactions . This highlights the importance of structural design in developing effective inhibitors.

Pharmacological Implications

The dual functionality of this compound may confer distinct pharmacological properties:

  • Anticancer Potential : Given its ability to inhibit NNMT, there is potential for this compound in cancer therapy where NNMT overexpression is noted.
  • Metabolic Regulation : By modulating nicotinamide metabolism, it may play a role in managing metabolic disorders linked to altered methylation processes.

Comparative Analysis of Similar Compounds

To better understand the potential of this compound, a comparison with structurally related compounds is beneficial:

Compound NameStructure TypeNNMT Inhibition (IC50)Biological Activity
This compoundNaphthalene + Isonicotinamide1.41 μMPotential anticancer activity
Benzamide AnalogBenzene + Amide2.78 μMModerate inhibition
Pyridine DerivativePyridine + Amine>25 μMWeak inhibition

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